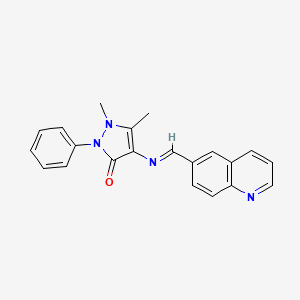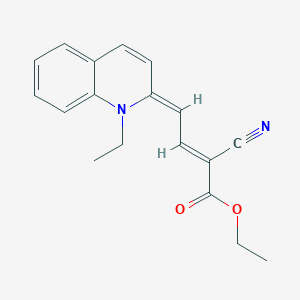![molecular formula C15H23FN2O3S B7464410 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FSPP is a sulfonylurea derivative that has been synthesized and studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves its interaction with sulfonylurea receptor 1 (SUR1) and ATP-sensitive potassium channels (KATP) in cells. This compound binds to SUR1, leading to the closure of KATP channels and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic cells and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to improve glucose uptake in cells and stimulate insulin secretion in pancreatic cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability in cells.
Future Directions
There are several future directions for the study of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for its potential use in cancer therapy. Additionally, the study of this compound in animal models can provide valuable insights into its therapeutic potential.
Synthesis Methods
The synthesis of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropylpropanamide in the presence of a base such as triethylamine. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antidiabetic properties by stimulating insulin secretion and improving glucose uptake in cells. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-3-11-18(12-4-2)15(19)9-10-17-22(20,21)14-7-5-13(16)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQUMDVMFPXIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)


(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)
